![molecular formula C10H17NO4 B2530425 (2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid CAS No. 1620842-86-5](/img/structure/B2530425.png)

(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

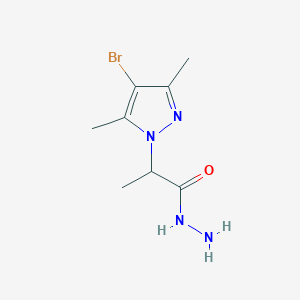

The compound "(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid" is a derivative of azetidine, which is a four-membered nitrogen-containing ring. Azetidines are of significant interest in medicinal chemistry due to their presence in various natural products and pharmaceutical compounds. The compound is a protected azetidine, which means it has protective groups to prevent reactions at certain sites while allowing modifications at others .

Synthesis Analysis

The synthesis of azetidine derivatives has been reported in the literature. For example, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound . Similarly, protected 3-haloazetidines have been synthesized on a gram scale through a strain-release reaction of 1-azabicyclo[1.1.0]butane, which can be further used to prepare azetidine-3-carboxylic acid derivatives . Although the exact synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring, which imparts strain due to the smaller ring size compared to more common five- or six-membered rings. The stereochemistry of the compound is indicated by the (2S,3S) configuration, suggesting that the molecule has chiral centers at the second and third carbon atoms of the azetidine ring. The protective tert-butoxycarbonyl group is commonly used in peptide synthesis to protect the amine functionality .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions, particularly at the carboxylic acid and amine functionalities. The protective groups such as tert-butoxycarbonyl are used to prevent unwanted reactions during the synthesis of more complex molecules. Once the desired modifications are made, these protective groups can be removed under specific conditions to yield the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives like "this compound" would include their solubility in organic solvents, melting points, and stability under various conditions. These properties are crucial for their handling and use in further chemical reactions. The steric and electronic effects of the substituents on the azetidine ring can influence the reactivity and physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Analogous Compounds : Compounds similar to (2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid have been synthesized for use in creating abnormally high molecular weight polypeptides. For example, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound (Soriano, Podraza, & Cromwell, 1980).

In the Synthesis of Antibacterial Agents : 7-Azetidinylquinolones with a 7-(3-amino-2-methyl-1-azetidinyl) moiety have been prepared to determine their antibacterial potency. These compounds have shown that the stereochemistry of the azetidine and oxazine rings is critical for enhancing in vitro activity and oral efficacy (Frigola et al., 1995).

Preparation of Electrophilic Building Blocks : Novel electrophilic building blocks for synthesizing enantiomerically pure compounds have been prepared using derivatives of this compound. These are essential for creating chiral derivatives of various carboxylic acids (Zimmermann & Seebach, 1987).

Synthesis of Dipeptide Analogues : Tert-butyloxycarbonyl amino acid anilides, including derivatives of this compound, have been synthesized for extending into corresponding dipeptide analogues (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Amino Acid-Azetidine Chimeras : Enantiopure azetidine-2-carboxylic acid analogs with heteroatomic side chains have been synthesized. These chimeras serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound contains a tert-butoxycarbonyl group , which is commonly used as a protecting group in organic chemistry . A protecting group is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using certain chemical reactions . The introduction of this group can alter the reactivity of the molecule, allowing for selective reactions to occur .

Biochemical Pathways

The introduction of a tert-butoxycarbonyl group can influence the biosynthetic and biodegradation pathways of a molecule .

Result of Action

The result of the compound’s action would depend on the specific biochemical context in which it is used. In general, the introduction of a tert-butoxycarbonyl group can alter the chemical behavior of a molecule, potentially influencing its biological activity .

Eigenschaften

IUPAC Name |

(2S,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCHGLNUHDOFHF-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C1C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2530345.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2530348.png)

![1,3-Dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2530349.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)

![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)